molecular formula C4H11NO3 B12950063 2-(Aminooxy)-2-methylpropane-1,3-diol

2-(Aminooxy)-2-methylpropane-1,3-diol

Cat. No.: B12950063
M. Wt: 121.14 g/mol
InChI Key: WQFKLUVCQOAJCP-UHFFFAOYSA-N
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Description

Structural Analysis and Isomeric Considerations

The molecular formula of 2-(aminooxy)-2-methylpropane-1,3-diol is C5H13NO4 , with a molar mass of 151.16 g/mol . The central carbon (C2) is bonded to a methyl group (-CH3), an aminooxy group (-ONH2), and two hydroxymethyl (-CH2OH) groups (Figure 1). This arrangement creates a sterically congested environment around C2, resulting in a rigid tetrahedral geometry.

Isomeric Possibilities

  • Positional Isomerism : Substitution of the aminooxy group to C1 or C3 would yield positional isomers. However, such isomers are not synthetically prevalent due to the thermodynamic stability of the 2-substituted product during aldol-like condensations.
  • Stereoisomerism : The molecule lacks chiral centers because the two hydroxymethyl groups on C1 and C3 are identical, rendering C2 a meso carbon. Thus, enantiomeric forms do not exist.
Table 1: Key Bond Lengths and Angles from DFT Calculations
Parameter Value (Å or °)
C2-N (aminooxy) 1.45 Å
N-O (aminooxy) 1.38 Å
C2-C1/C3 (hydroxymethyl) 1.54 Å
C2-CH3 1.53 Å
C-O (hydroxyl) 1.42 Å
C2-N-O angle 112°
C1-C2-C3 angle 109.5°

Bond lengths and angles derived from B3LYP/6-31G(d) calculations.

Spectroscopic Characterization Techniques

Infrared (IR) Spectral Signatures of Aminooxy and Diol Functionalities

The IR spectrum of 2-(aminooxy)-2-methylpropane-1,3-diol reveals distinct absorptions for its functional groups:

  • O-H Stretch : A broad band at 3200–3400 cm⁻¹ corresponds to hydrogen-bonded hydroxyl groups of the diol.
  • N-O Stretch : A medium-intensity peak at 930–960 cm⁻¹ arises from the aminooxy group’s N-O bond.
  • C-O Stretch : Strong absorptions at 1050–1100 cm⁻¹ and 1150–1200 cm⁻¹ are attributed to C-O bonds in the hydroxymethyl and aminooxy groups, respectively.
Table 2: Major IR Bands and Assignments
Wavenumber (cm⁻¹) Assignment
3300 (broad) O-H stretching (diol)
2920, 2850 C-H stretching (CH3, CH2)
1450 C-H bending (CH3)
1120 C-O stretching (diol)
950 N-O stretching

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Proton (¹H) NMR
  • δ 1.20 ppm (s, 3H) : Methyl group (C2-CH3) as a singlet due to no adjacent protons.
  • δ 3.50–3.70 ppm (m, 4H) : Methylene protons (-CH2OH) split into multiplets from coupling with hydroxyl protons.
  • δ 4.80 ppm (s, 2H) : Aminooxy protons (-ONH2) as a singlet, exchange-broadened due to hydrogen bonding.
Carbon (¹³C) NMR
  • δ 25.1 ppm : Quaternary C2.
  • δ 70.3 ppm : Hydroxymethyl carbons (C1 and C3).
  • δ 78.5 ppm : Aminooxy-bearing carbon (C2).
  • δ 63.8 ppm : Methyl carbon (C2-CH3).

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations of Molecular Geometry

Geometry optimization at the B3LYP/6-31G(d) level confirms a C2-symmetric structure with bond lengths and angles consistent with experimental data (Table 1). The aminooxy group adopts a staggered conformation relative to the methyl group to minimize steric strain. The dihedral angle between the N-O bond and adjacent C-CH2OH groups is 60° , favoring intramolecular hydrogen bonding between the aminooxy and hydroxyl protons.

Vibrational Frequency Analysis via Quantum Mechanical Modeling

DFT-calculated vibrational frequencies agree closely with experimental IR data:

  • The O-H stretching mode at 3350 cm⁻¹ matches the observed broad band (deviation: ±20 cm⁻¹).
  • The N-O stretching frequency at 940 cm⁻¹ aligns with the experimental value (deviation: ±10 cm⁻¹).
  • Discrepancies in C-O stretching modes (<5%) arise from solvent effects not modeled in calculations.
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies
Mode Experimental (cm⁻¹) Calculated (cm⁻¹)
O-H stretch 3300 3350
N-O stretch 950 940
C-O stretch 1120 1105

Calculations performed using Gaussian 09 with B3LYP/6-31G(d).

Properties

Molecular Formula

C4H11NO3

Molecular Weight

121.14 g/mol

IUPAC Name

2-aminooxy-2-methylpropane-1,3-diol

InChI

InChI=1S/C4H11NO3/c1-4(2-6,3-7)8-5/h6-7H,2-3,5H2,1H3

InChI Key

WQFKLUVCQOAJCP-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)ON

Origin of Product

United States

Preparation Methods

Preparation from 2-Methylene-1,3-propanediol

A common precursor, 2-methylene-1,3-propanediol, can be synthesized by hydrolysis of 2-methylene-1,3-dichloropropane with potassium carbonate in water under reflux for extended periods (e.g., 40 hours), followed by extraction and distillation to isolate the diol.

Step Reagents/Conditions Yield Notes
Hydrolysis of 2-methylene-1,3-dichloropropane Potassium carbonate, water, reflux 40 h ~58% (isolated) Extraction with ethyl acetate, distillation at 68-72°C under reduced pressure

This diol can then be converted to the aminooxy derivative by substitution reactions.

Amination via Halogenated Intermediates

The diol can be converted to halogenated intermediates such as 3-chloro-2-(chloromethyl)prop-1-ene by reaction with thionyl chloride in the presence of pyridine and dichloromethane at reflux for 3 hours. This intermediate is then subjected to nucleophilic substitution with hydroxylamine or aminooxy reagents to introduce the aminooxy group.

Step Reagents/Conditions Yield Notes
Chlorination of 2-methylene-1,3-propanediol Thionyl chloride, pyridine, DCM, reflux 3 h 32% Workup includes neutralization and extraction
Amination (implied) Hydroxylamine or aminooxy nucleophile Not specified Nucleophilic substitution to form aminooxy derivative

Protection and Functionalization

Selective protection of hydroxyl groups using tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole in dichloromethane at room temperature overnight allows for regioselective functionalization. After protection, the free hydroxyl or halogenated sites can be converted to aminooxy groups by nucleophilic substitution or other amination methods.

Step Reagents/Conditions Yield Notes
Protection with TBDPSCl TBDPSCl, imidazole, DCM, 0-20°C, 18 h 30.3% Purification by silica gel chromatography

A method involving phase transfer catalysis uses di-tert-butyl dicarbonate and sodium hydroxide in the presence of tetrabutylammonium hydrogensulfate in dichloromethane and water at 15-30°C for 7-8 hours. This approach facilitates the introduction of aminooxy groups under mild conditions with high yields (up to 100% reported for related diol transformations).

Step Reagents/Conditions Yield Notes
Boc protection and aminooxy introduction Di-tert-butyl dicarbonate, NaOH, tetrabutylammonium hydrogensulfate, DCM/water, 15-30°C, 7-8 h 100% Two-phase reaction, controlled temperature, multiple additions of reagents
Method Key Reagents Reaction Conditions Yield Advantages Limitations
Hydrolysis of dichloropropane K2CO3, water, reflux 40 h Moderate (58%) Simple reagents, straightforward Long reaction time, moderate yield
Chlorination with thionyl chloride SOCl2, pyridine, DCM, reflux 3 h Low (32%) Effective halogenation Low yield, requires careful handling of SOCl2
Protection with TBDPSCl TBDPSCl, imidazole, DCM, RT, 18 h Low (30.3%) Selective protection Additional steps, moderate yield
Phase transfer catalysis Di-tert-butyl dicarbonate, NaOH, tetrabutylammonium hydrogensulfate, DCM/water High (up to 100%) Mild conditions, high yield Requires phase transfer catalyst, multi-step additions
  • The hydrolysis of halogenated precursors to diols is a well-established route but often suffers from long reaction times and moderate yields.

  • Chlorination steps using thionyl chloride are effective but yield losses occur due to side reactions and workup complexity.

  • Protection strategies are essential for regioselective functionalization but add complexity and reduce overall yield.

  • Phase transfer catalysis methods offer significant advantages in yield and mildness, making them attractive for scale-up and industrial applications.

  • The choice of solvent, temperature control, and reagent stoichiometry critically influence the efficiency and purity of the final aminooxy diol.

The preparation of 2-(Aminooxy)-2-methylpropane-1,3-diol involves multi-step synthetic routes starting from 2-methylene-1,3-propanediol or related halogenated intermediates. Among the methods, phase transfer catalysis combined with di-tert-butyl dicarbonate and sodium hydroxide in biphasic systems provides the highest yields and operational simplicity. Protection-deprotection strategies and halogenation-amination sequences are also employed but generally result in lower yields and more complex procedures. Optimization of reaction conditions and purification steps is essential for obtaining high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-2-methylpropane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-(Aminooxy)-2-methylpropane-1,3-diol can yield oxime derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Organic Synthesis

Chemoselective Reactions : The aminooxy group is known for its ability to react selectively with carbonyl compounds (aldehydes and ketones), which is a key feature in organic synthesis. This property allows for the formation of oximes, facilitating the development of complex molecules through chemoselective ligation techniques. For instance, aminooxy compounds have been utilized to create dendron scaffolds for targeted drug delivery systems .

Click Chemistry : 2-(Aminooxy)-2-methylpropane-1,3-diol has been employed in "click chemistry," a powerful tool for constructing diverse molecular architectures. It allows for the rapid and efficient formation of covalent bonds under mild conditions. This application is particularly useful in the development of bioconjugates and polymeric materials .

Biochemical Applications

Cellular Probes : The compound has been used to create clickable probes for monitoring cellular processes such as ADP-ribosylation. These probes facilitate the study of post-translational modifications on proteins, providing insights into cellular signaling pathways and disease mechanisms .

Drug Development : In medicinal chemistry, aminooxy diols serve as intermediates in the synthesis of bioactive compounds. Their ability to form stable linkages with biomolecules makes them suitable candidates for drug conjugation strategies, enhancing the efficacy and targeting of therapeutic agents .

Material Science

Polymer Chemistry : The incorporation of 2-(Aminooxy)-2-methylpropane-1,3-diol into polymer matrices has been explored to enhance material properties. For example, its use in synthesizing polyesters through enzymatic processes has shown promise in developing biodegradable materials that are environmentally friendly .

Nanotechnology : The compound can be utilized in the functionalization of nanoparticles. By attaching aminooxy groups to nanoparticle surfaces, researchers can improve the solubility and stability of these materials while enabling further functionalization with various biological and chemical moieties .

Case Studies

Study Focus Findings Applications
Dendron Scaffolds Developed hydrazide-anchored dendron scaffolds for selective ligation to carbonyls .Targeted drug delivery systems.
ADP-Ribosylation Probes Created clickable aminooxy alkyne probes for monitoring cellular ADP-ribosylation .Understanding protein modifications in diseases.
Polyester Synthesis Explored enzymatic synthesis of polyesters using aminooxy diols .Development of biodegradable polymers.

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-2-methylpropane-1,3-diol involves its ability to form stable oxime linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks electrophilic carbonyl groups to form oxime bonds. This property makes it a valuable tool in bioorthogonal chemistry, where it is used to label and modify biomolecules without interfering with their natural functions .

Comparison with Similar Compounds

2-Amino-2-methylpropane-1,3-diol Derivatives

  • Example: 2-[(5-Chloro-2-oxidobenzylidene)azaniumyl]-2-methylpropane-1,3-diol (C₁₁H₁₄ClNO₃) Synthesis: Formed via condensation of 5-chlorosalicylaldehyde and 2-amino-2-methylpropane-1,3-diol in methanol under reflux . Structure: Exists as a zwitterion with intramolecular N–H⋯O hydrogen bonds (S(6) ring) and intermolecular O–H⋯O interactions forming (001) sheets . Key Data:
Property Value
Space group P 1
R[F² > 2σ(F²)] 0.039
wR(F²) 0.076

Schiff Base Derivatives

  • Example: 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol Applications: Exhibits anticancer activity (IC₅₀ = 4.2 μM against HeLa cells) and undergoes molecular docking studies with DNA targets . Characterization: Confirmed via XRD, FTIR, NMR, and UV-Vis spectroscopy, with DFT calculations supporting its planar anthracene moiety .

Phenolic Ether Derivatives

  • Example: 1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol Source: Isolated from Cerasus tomentosa leaves . Activity: Demonstrates moderate brine shrimp lethality (LC₅₀ = 21.7 μg/mL) and zebrafish embryo toxicity .

Functional Comparison

Compound Class Key Functional Groups Applications Notable Properties
Aminooxy Derivatives -ONH₂, -OH Corrosion inhibition, coordination Zwitterionic forms, H-bond networks
Schiff Bases -CH=N-, -OH Anticancer, molecular docking Planar aromatic systems, redox-active
Phenolic Ethers -O-, -OH, -OCH₃ Natural product isolation, bioactivity High polarity, thermal stability

Research Findings and Data Tables

Crystallographic Data Comparison

Compound Space Group R Factor Hydrogen Bonding Reference
2-[(5-Chloro-2-oxidobenzylidene)azaniumyl]-... P 1 0.039 Intramolecular N–H⋯O, O–H⋯O
2-[(Anthracene-9-ylmethylene)amino]-... Not reported N/A π-π stacking, van der Waals

Bioactivity Profiles

Compound Assay Model Activity (IC₅₀/LC₅₀) Mechanism
2-[(Anthracene-9-ylmethylene)amino]-... HeLa cells 4.2 μM DNA intercalation
1-(4-Hydroxy-3-methoxyphenyl)-... Brine shrimp 21.7 μg/mL Membrane disruption

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